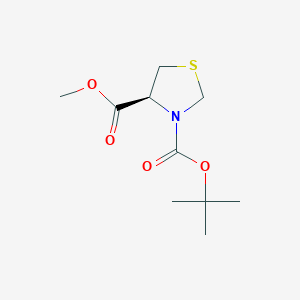

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate

Description

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl (4S)-1,3-thiazolidine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-6-16-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZETDWVWEZSD-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring with two carboxylate groups and a tert-butyl substituent. The stereochemistry at the chiral center contributes to its biological activity and reactivity. The presence of various functional groups suggests potential for multiple chemical interactions, making it a valuable subject for further investigation in organic and medicinal chemistry .

Antioxidant Activity

The compound exhibits notable antioxidant properties , scavenging free radicals and thereby potentially protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. The compound's mechanism appears to involve modulation of pathways related to cell proliferation and apoptosis, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Properties

Research has also shown that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. Its ability to influence cytokine production and immune responses highlights its potential therapeutic applications .

The biological activities of this compound are believed to stem from its interactions with various biological targets:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound stabilizes cellular environments and protects against oxidative stress.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : The compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is provided below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazolidinedione | Contains a thiazolidine ring | Antidiabetic | Lacks carboxylic acid functionality |

| 2-Mercapto-1,3-thiazole | Contains sulfur; involved in metal chelation | Antimicrobial | No carboxylic groups |

| N-acetylcysteine | Contains thiol group; antioxidant properties | Antioxidant | Primarily used as a mucolytic agent |

| This compound | Thiazolidine ring with tert-butyl and carboxyl groups | Antioxidant, anticancer, anti-inflammatory | Diverse functional groups enhance reactivity |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to similar compounds .

Case Studies

- Antioxidant Effects in Cell Cultures : A study demonstrated that thiazolidine derivatives could stabilize cell culture media by reducing oxidative degradation. This property was attributed to their ability to scavenge free radicals effectively .

- Anticancer Activity Assessment : In vitro studies on melanoma cell lines showed that modifications to the thiazolidine structure can significantly affect antiproliferative activity. Compounds demonstrating strong selectivity against cancer cells were identified as potential leads for further development .

Scientific Research Applications

Medicinal Chemistry

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate serves as a crucial building block in the synthesis of various bioactive compounds. Its thiazolidine structure is known for contributing to the pharmacological properties of several derivatives, particularly in the development of antidiabetic and anticancer agents.

Antidiabetic Agents

Thiazolidinediones, a class of drugs that includes compounds derived from thiazolidine, are used to manage type 2 diabetes by acting as agonists of peroxisome proliferator-activated receptors (PPARs). The structural framework provided by this compound facilitates the design of new PPAR agonists with improved efficacy and reduced side effects .

Anticancer Properties

Recent studies have highlighted the potential of thiazolidine derivatives in oncology. For instance, modifications of the thiazolidine ring have been explored for their antiproliferative effects against melanoma and other cancer types. The presence of the thiazolidine moiety has been shown to enhance selectivity and potency against cancer cell lines, making it a valuable scaffold for developing novel anticancer therapies .

Synthesis of Bioactive Molecules

The compound is utilized in synthetic pathways to create various complex molecules with therapeutic potential. Its ability to undergo diverse chemical reactions allows chemists to modify its structure to yield compounds with desired biological activities.

Synthetic Pathways

Several synthetic strategies involving this compound have been reported:

- Condensation Reactions : The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.

- Cyclization Processes : It can be used as a precursor in cyclization reactions that yield heterocyclic compounds with potential pharmacological activity .

Antiproliferative Activity Study

A study focused on substituted thiazolidines demonstrated that modifications at specific positions on the thiazolidine ring could lead to compounds with enhanced antiproliferative activities against melanoma cells. The research indicated that while some analogs exhibited lower potency compared to established treatments like Sorafenib, they still showed promise due to their selectivity and reduced necessity for chiral separations .

Structure-Activity Relationship Studies

Research has emphasized the importance of the thiazolidine ring's structure in determining the biological activity of its derivatives. Variations in substituents on the aromatic rings and alterations in side chain lengths were found to significantly affect the compounds' efficacy against various cancer cell lines .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antidiabetic Agents | Building block for PPAR agonists | Enhances efficacy and reduces side effects |

| Anticancer Properties | Modifications lead to selective antiproliferative agents | Promising activity against melanoma |

| Synthetic Pathways | Used in condensation and cyclization reactions | Facilitates complex molecule synthesis |

| Structure-Activity Relationships | Variations affect biological activity | Critical for determining efficacy |

Comparison with Similar Compounds

Structural Analogues in the Thiazolidine Family

The following thiazolidine derivatives exhibit high structural similarity (≥80% similarity score) to the target compound (Table 1):

Table 1: Key Thiazolidine Analogues

| CAS No. | Name | Similarity | Key Structural Differences |

|---|---|---|---|

| 127657-29-8 | 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid | 0.82 | Ethoxy ester at C3; carboxylic acid at C4 |

| 1217546-87-6 | (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid | 0.81 | Methyl group at C2; carboxylic acid at C4 |

| 1820581-42-7 | (S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate | - | Reference compound |

Key Observations:

- The carboxylic acid at C4 enhances hydrogen-bonding capacity, making it more polar .

- 1217546-87-6 : The C2 methyl group introduces steric hindrance, which may reduce ring flexibility and affect diastereoselectivity in reactions. The carboxylic acid at C4 limits its utility in reactions requiring ester intermediates .

Oxazolidine Derivatives

Oxazolidines (oxygen-containing analogues) are structurally related but differ in electronic and steric properties due to the oxygen heteroatom. Notable examples include:

Table 2: Oxazolidine Analogues

| CAS No. | Name | Key Differences |

|---|---|---|

| 145625-08-7 | (2R,4S)-3-tert-Butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate | Oxygen heteroatom; additional tert-butyl group at C2 |

| 117918-23-7 | (S)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | Oxygen heteroatom; dimethyl groups at C2 |

Key Observations:

- Electronic Effects : The oxygen atom in oxazolidines increases ring electronegativity, making them less nucleophilic than thiazolidines. This impacts their reactivity in aldol additions and other stereoselective reactions .

- Steric Effects : Substituents like the C2 tert-butyl group in 145625-08-7 enhance steric shielding, often improving diastereoselectivity in asymmetric syntheses (e.g., sphingosine-related metabolites) .

- Stability : Thiazolidines are generally more oxidation-prone at the sulfur atom, requiring stricter storage conditions compared to oxazolidines .

Table 3: Reaction Performance Comparison

| Compound Type | Diastereoselectivity | Reaction Rate (Relative) | Preferred Applications |

|---|---|---|---|

| Thiazolidines | Moderate | Faster | Ring-opening, β-amino acid synthesis |

| Oxazolidines | High | Slower | Aldol additions, chiral templates |

Q & A

Q. What are the standard synthetic routes for (S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate, and what key intermediates should be monitored?

The synthesis typically involves multi-step organic reactions, starting with thiazolidine ring formation followed by esterification. A common approach uses tert-butyl and methyl esters as protecting groups. For example, hydrazine hydrate in methanol can react with intermediates like oxazolidine derivatives to form the target compound. Key intermediates include tert-butyl-protected amines and methyl esters, which should be monitored via TLC or HPLC to ensure reaction progress .

Q. Which spectroscopic methods are most reliable for confirming the stereochemical purity of this compound?

High-resolution -NMR and -NMR are critical for structural confirmation. Chiral HPLC or LC-MS with chiral columns (e.g., amylose- or cellulose-based) can determine enantiomeric excess. Polarimetry and circular dichroism (CD) are supplementary tools for stereochemical validation .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a chiral building block for synthesizing bioactive molecules, particularly in protease inhibitors and enzyme modulators. The tert-butyl group enhances solubility and stability, while the methyl ester allows for further functionalization via hydrolysis or transesterification .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of the compound during synthesis?

Enantioselective synthesis requires chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents significantly impact ee. DOE (Design of Experiments) methodologies are recommended to systematically evaluate these variables .

Q. What strategies mitigate contradictory reports on the compound’s reactivity in nucleophilic substitution reactions?

Contradictions often arise from differences in reaction conditions (e.g., anhydrous vs. protic solvents) or competing side reactions. To resolve this:

Q. How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

The tert-butyl group provides steric hindrance, reducing hydrolysis rates under basic conditions. In acidic environments, the ester linkage may cleave preferentially over the tert-butyl carbamate. Stability studies using accelerated degradation (e.g., 0.1M HCl/NaOH at 40°C) coupled with LC-MS monitoring are recommended to quantify degradation pathways .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC) and replicate experiments under standardized conditions.

- Stereochemistry Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce desired configurations during synthesis .

For further details on safety protocols, refer to workplace air quality guidelines (GBZ/T 160 series) for handling volatile intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.